Hispolon

Anticancer Structure-activity relationship Colon cancer

Hispolon is a structurally unique half-curcumin analogue whose β-diketone unsaturation is essential for anticancer activity; hydrogenation of the side-chain double bond abolishes activity. It degrades the MDM2 oncoprotein via chaperone-mediated autophagy (CMA)—a lysosomal route not engaged by curcumin or proteasome inhibitors like MG132. With cross-model in vivo efficacy in glioblastoma and AML xenografts and a 4.8-fold bioavailability enhancement achievable through LCNP formulation, hispolon is a differentiated tool for oncology, protein degradation, and polyphenol delivery research.

Molecular Formula C12H12O4
Molecular Weight 220.22 g/mol
CAS No. 173933-40-9
Cat. No. B173172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHispolon
CAS173933-40-9
SynonymsHISPOLON(P)
Molecular FormulaC12H12O4
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCC(=O)C=C(C=CC1=CC(=C(C=C1)O)O)O
InChIInChI=1S/C12H12O4/c1-8(13)6-10(14)4-2-9-3-5-11(15)12(16)7-9/h2-7,14-16H,1H3/b4-2+,10-6-
InChIKeyQDVIEIMMEUCFMW-QXYPORFMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hispolon (CAS 173933-40-9): Procurement-Relevant Profile of a Multi-Target Polyphenol from Phellinus Fungi


Hispolon (CAS 173933-40-9) is a low-molecular-weight phenolic compound (C12H12O4, MW ~220.22) primarily isolated from the fruiting bodies of medicinal fungi within the Phellinus genus, including Phellinus linteus and Phellinus igniarius [1]. Structurally characterized as a "half-curcumin" analogue bearing a β-diketone moiety and an unsaturated side chain essential for bioactivity, hispolon has been reported to exhibit a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, antioxidant, antidiabetic, antiviral, and hepatoprotective effects across numerous in vitro and in vivo models [2]. However, its poor aqueous solubility and limited native bioavailability have historically constrained translational development, prompting recent formulation strategies such as liquid crystalline nanoparticles to enhance delivery [3]. This guide focuses exclusively on quantifiable, comparator-driven evidence to inform scientific procurement and selection decisions.

Hispolon Procurement: Why Generic Polyphenol or Curcumin Substitution Introduces Experimental and Formulation Risk


Hispolon cannot be casually substituted with curcumin, resveratrol, or other common polyphenols due to three non-interchangeable features: (1) its unique β-diketone side-chain unsaturation pattern, which is structurally required for anticancer activity — hydrogenation of the side-chain double bond results in complete loss of activity across multiple cell lines [1]; (2) a distinctive mechanism involving chaperone-mediated autophagy (CMA)-dependent MDM2 degradation via lysosomal pathways, a degradation route not utilized by proteasome-dependent agents like MG132 or by curcumin [2]; and (3) differential in vivo pharmacokinetics that are both formulation-sensitive and organ-specific, with native bioavailability (~AUC 369 μg·h/mL) that falls substantially below formulated delivery systems unless explicitly addressed [3]. Direct substitution with generic polyphenols without accounting for these structural, mechanistic, and pharmacokinetic constraints will likely yield non-reproducible or non-comparable experimental outcomes.

Hispolon Quantitative Differentiation Evidence: Comparator-Based Data for Scientific Procurement Decisions


Hispolon Analog VA-2 Demonstrates 9- to 11-Fold Higher Potency in Colon Cancer Cells Versus Normal Cells

Among 26 hispolon analogs synthesized and evaluated via MTT assay, Compound VA-2 exhibited the most potent antiproliferative activity. In colon cancer cell lines HCT-116 and S1, VA-2 showed IC50 values of 1.4 ± 1.3 μM and 1.8 ± 0.9 μM, respectively. Compared to the normal HEK293/pcDNA3.1 cell line (IC50 15.8 ± 3.7 μM), VA-2 was approximately 9- to 11-fold more selective for colon cancer cells (p < 0.01 for each comparison) [1]. This represents the most robustly characterized selectivity window among hispolon analogs and establishes a clear potency benchmark for analogue-based procurement decisions.

Anticancer Structure-activity relationship Colon cancer

Hispolon Demonstrates Quantified In Vivo Tumor Growth Inhibition in Glioblastoma and AML Xenograft Models

In a DBTRG glioblastoma xenograft model, subcutaneous administration of hispolon at 5 mg/kg and 10 mg/kg significantly reduced relative tumor volumes compared to vehicle control (p < 0.05 and p < 0.01, respectively), with treatment initiated at an average tumor size of 150 mm³ [1]. In a separate HL-60 acute myeloid leukemia (AML) xenograft model, hispolon treatment significantly reduced tumor growth in mice, accompanied by caspase-3 activation and decreased Ki67-positive proliferating cells in treated tumors [2]. These findings provide in vivo validation across two distinct hematological and solid tumor models.

In vivo efficacy Glioblastoma Acute myeloid leukemia

Hispolon Uniquely Promotes MDM2 Degradation via Chaperone-Mediated Autophagy, Not Proteasome Pathway

Unlike proteasome-dependent chemotherapeutic agents, hispolon downregulates MDM2 through chaperone-mediated autophagy (CMA), a lysosomal degradation pathway. Treatment with the proteasome inhibitor MG132 failed to inhibit hispolon-induced MDM2 downregulation. In contrast, lysosomal inhibition with NH₄Cl and LAMP2A siRNA knockdown partially attenuated the effect. Hispolon induced increased association of Hsp70, Hsc70, Hsp90, and LAMP2A with MDM2, and this association was inhibited by the Hsp90 inhibitor geldanamycin [1]. This CMA-dependent mechanism is not reported for curcumin or other common polyphenols and represents a mechanistically distinct degradation route.

Mechanism of action Autophagy MDM2 degradation

Hispolon-Loaded Liquid Crystalline Nanoparticles Achieve 4.8-Fold Higher Oral Bioavailability Versus Native Suspension

A 2022 formulation study demonstrated that hispolon-loaded liquid crystalline nanoparticles (HP-LCNPs, optimized formulation HP5) achieved an AUC of 1774.3 ± 0.41 μg·h/mL, compared to 369.11 ± 0.11 μg·h/mL for unformulated hispolon suspension [1]. This represents a nearly 4.8-fold increase in oral bioavailability. The optimized HP5 formulation exhibited a particle size of 172.5 ± 0.3 nm, PDI 0.38 ± 0.31, zeta potential -10.12 mV ± 0.05, entrapment efficiency 86.81 ± 2.5%, and drug loading 12.51 ± 1.12%, with good stability at 45 °C and pH 2–5 [1].

Pharmacokinetics Nanoparticle formulation Bioavailability enhancement

Hispolon Application Scenarios: Evidence-Aligned Procurement Use Cases


Colon Cancer Antiproliferative Screening Using Hispolon Analog VA-2 as a Potency Benchmark

For colon cancer research programs requiring a compound with quantified cancer-selective antiproliferative activity, hispolon analog VA-2 provides a well-characterized benchmark with IC50 values of 1.4–1.8 μM in HCT-116 and S1 colon cancer cells and a 9- to 11-fold selectivity window over normal HEK293 cells [1]. This makes VA-2 a suitable positive control or lead scaffold for colon cancer antiproliferative assays, offering greater selectivity characterization than unmodified hispolon or curcumin in this specific context. Procure VA-2 or structurally related hispolon analogs for comparative SAR studies.

In Vivo Glioblastoma or AML Xenograft Studies Requiring Multi-Model Validation

For in vivo oncology programs seeking a compound with demonstrated efficacy across both solid tumor (glioblastoma) and hematological malignancy (AML) xenograft models, hispolon offers validated cross-model activity. Subcutaneous hispolon at 5–10 mg/kg significantly reduced DBTRG GBM tumor growth (p < 0.05 to p < 0.01 versus vehicle) with associated caspase-3 activation [2]. In parallel, hispolon significantly reduced HL-60 AML xenograft tumor growth with decreased Ki67 proliferation index [3]. This cross-model validation supports hispolon procurement for translational studies requiring broad oncology relevance.

MDM2/p53 Pathway Studies Targeting Non-Proteasomal Degradation Mechanisms

For researchers investigating MDM2 oncoprotein regulation or p53 tumor suppressor pathways, hispolon provides a unique tool compound that downregulates MDM2 via chaperone-mediated autophagy (CMA) rather than the ubiquitin-proteasome pathway [4]. This mechanism is not shared by proteasome inhibitors (e.g., MG132) or by curcumin, making hispolon valuable for pathway-specific investigations into lysosomal protein degradation. Researchers should procure hispolon for mechanistic studies requiring orthogonal validation of MDM2 degradation routes or for comparative autophagy-proteasome crosstalk experiments.

Oral Bioavailability-Limited Natural Product Formulation Development

For formulation scientists developing delivery systems for poorly bioavailable natural polyphenols, hispolon serves as a well-documented model compound. Native hispolon suspension exhibits an AUC of ~369 μg·h/mL, which can be enhanced 4.8-fold to 1774.3 μg·h/mL via liquid crystalline nanoparticle (LCNP) encapsulation [5]. This quantifiable enhancement benchmark makes hispolon suitable for comparative formulation screening, nanoparticle optimization studies, or as a reference standard for evaluating novel polyphenol delivery platforms. Procure hispolon as a development tool for bioavailability enhancement programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hispolon

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.